

# Introduction: The Strategic Importance of 6-Bromoindole-2-carboxylic acid

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## Compound of Interest

Compound Name: 6-Bromoindole-2-carboxylic acid

Cat. No.: B097180

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**6-Bromoindole-2-carboxylic acid** is a heterocyclic building block of significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. [1] Its indole core, a privileged scaffold in numerous biologically active compounds, is further functionalized with a bromine atom and a carboxylic acid group. This specific arrangement of functional groups imparts a unique combination of stability and reactivity, making it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.[1]

The bromine atom at the 6-position serves as a valuable synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular diversity. The carboxylic acid at the 2-position provides a key site for amide bond formation and other derivatizations, crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the core physicochemical properties, spectroscopic profile, and chemical reactivity of this compound, grounded in established scientific data.

## Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental physical and chemical properties of a compound is the bedrock of its successful application in research and development. **6-Bromoindole-2-carboxylic acid** is typically supplied as an off-white crystalline solid.[1]

## Core Physicochemical Data

The essential physicochemical properties have been compiled from various sources and are summarized below for quick reference. These parameters are critical for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source(s)
CAS Number	16732-65-3	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO <sub>2</sub>	[1][3]
Molecular Weight	240.05 - 240.06 g/mol	[1][3]
Appearance	Off-white crystalline powder	[1]
Melting Point	219-225 °C[1], 221 °C, 221-223°C[4]	[1][4]
Boiling Point (Predicted)	470.9 ± 25.0 °C	[4]
Density (Predicted)	1.838 ± 0.06 g/cm <sup>3</sup>	[4]
pKa (Predicted)	4.30 ± 0.30	[4]
Storage Conditions	Store at 0-8 °C, sealed in a dry, dark place	[1][4]

## Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of **6-Bromoindole-2-carboxylic acid**. The expected spectral features are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is highly diagnostic. The acidic proton of the carboxylic acid is expected to appear as a broad singlet significantly downfield, typically around 12 ppm, though its chemical shift can be dependent on solvent and concentration.[5] The N-H proton of the indole ring will also appear as a broad singlet. The protons on the aromatic core will resonate in the aromatic region (approximately 7.0-8.0 ppm), with splitting patterns determined by their coupling with neighboring protons.

- $^{13}\text{C}$  NMR: The carbonyl carbon of the carboxylic acid is a key feature, typically resonating in the 165-185  $\delta$  range.[5] The remaining eight carbon atoms of the bromoindole ring will appear in the aromatic region, with the carbon bearing the bromine atom showing a characteristic shift.

**Infrared (IR) Spectroscopy** The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands:

- A very broad O-H stretching band is typically observed in the 2500-3300  $\text{cm}^{-1}$  region, often superimposed on the C-H stretching bands.[5][6] This broadening is a result of strong intermolecular hydrogen bonding, which causes the compound to exist as a dimer in the solid state.[6]
- A strong, sharp absorption band for the carbonyl (C=O) stretch is expected between 1690-1760  $\text{cm}^{-1}$ . For dimerized carboxylic acids, this peak is commonly found around 1710  $\text{cm}^{-1}$ . [5][6]
- The C-O stretch appears in the 1210-1320  $\text{cm}^{-1}$  region.[6]

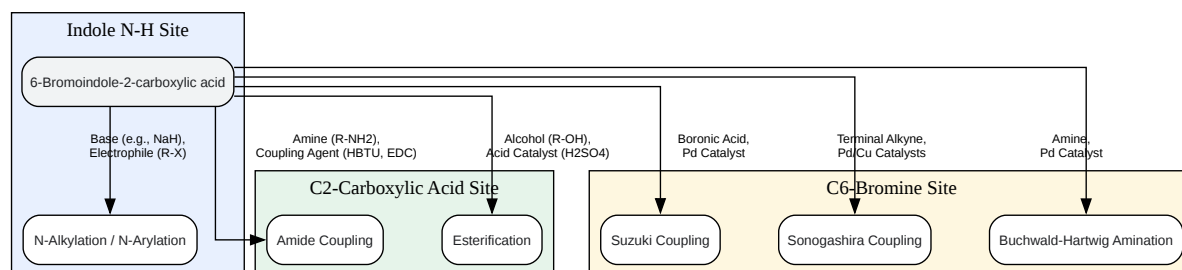
**Mass Spectrometry (MS)** Mass spectrometry is used to confirm the molecular weight of the compound. The spectrum will show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight. Due to the presence of bromine, a characteristic  $\text{M}+2$  peak of nearly equal intensity will be observed, arising from the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ . A common fragmentation pattern for carboxylic acid derivatives is the formation of an acylium ion ( $\text{R-CO}^+$ ). [7]

## Part 2: Chemical Reactivity and Synthetic Utility

The synthetic value of **6-Bromoindole-2-carboxylic acid** lies in the reactivity of its three key components: the indole N-H, the C2-carboxylic acid, and the C6-bromine.

### Workflow for Synthetic Derivatization

The following diagram illustrates the principal reaction sites and potential synthetic transformations, highlighting the compound's role as a versatile building block.



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Caption: Key reaction pathways for **6-Bromoindole-2-carboxylic acid**.

This trifunctional reactivity allows for orthogonal chemical strategies, where each site can be addressed selectively to build molecular complexity. For instance, the carboxylic acid can be converted to an amide, followed by a Suzuki coupling at the bromine position to introduce a new aryl group.

## Applications in Drug Discovery and Materials Science

The utility of this compound is demonstrated by its application as a starting material or key intermediate in several areas of research:

- **Oncology:** It is a building block for synthesizing inhibitors of key cancer-related targets, such as VEGFR-2 tyrosine kinase.<sup>[8][9]</sup>
- **Infectious Diseases:** The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors.<sup>[10][11]</sup>
- **Inflammatory and Neurological Disorders:** The compound serves as a precursor for various pharmaceuticals targeting these conditions.<sup>[1]</sup>
- **Materials Science:** Its electronic properties make it a candidate for creating advanced materials like organic semiconductors.<sup>[1]</sup>

## Part 3: Experimental Protocol - Identity Confirmation via $^1\text{H}$ NMR

This protocol provides a self-validating system for confirming the identity of a supplied sample of **6-Bromoindole-2-carboxylic acid**. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To acquire and interpret a  $^1\text{H}$  NMR spectrum to verify the chemical structure of **6-Bromoindole-2-carboxylic acid**.

Materials:

- Sample of **6-Bromoindole-2-carboxylic acid**
- Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )
- NMR tubes
- Pipettes and glassware
- NMR Spectrometer (300 MHz or higher)

Methodology:

- Sample Preparation (Causality: Solubility and Signal Integrity):
  - Weigh approximately 5-10 mg of the **6-Bromoindole-2-carboxylic acid** sample.  
Rationale: This amount provides sufficient concentration for a clear signal without saturation.
  - Transfer the solid into a clean, dry NMR tube.
  - Add approximately 0.6-0.7 mL of  $\text{DMSO-d}_6$ . Rationale:  $\text{DMSO-d}_6$  is chosen for its ability to dissolve the polar carboxylic acid and because its residual solvent peak does not typically interfere with the signals of interest. Crucially, it allows for the observation of exchangeable protons (N-H and COOH) which might be lost in solvents like  $\text{D}_2\text{O}$ .

- Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
- Instrument Setup and Data Acquisition (Causality: Resolution and Accuracy):
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the DMSO-d<sub>6</sub> solvent. Rationale: The lock signal corrects for magnetic field drift, ensuring signal stability and accurate chemical shift measurements.
  - Shim the magnetic field to achieve homogeneity. Rationale: Shimming optimizes the field, resulting in sharp, well-resolved peaks, which is critical for accurate interpretation of coupling patterns.
  - Acquire the <sup>1</sup>H NMR spectrum using standard parameters (e.g., 16-32 scans). Rationale: Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing and Interpretation (Causality: Structural Verification):
  - Apply Fourier transform, phase correction, and baseline correction to the raw data.
  - Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm. Rationale: This provides an accurate internal reference for all other chemical shifts.
  - Integrate all peaks to determine the relative number of protons for each signal.
  - Analyze the Spectrum:
    - COOH Proton: Look for a very broad singlet far downfield (typically >12 ppm). Its integration should correspond to one proton.
    - N-H Proton: Expect a broad singlet, also downfield (often >11 ppm), integrating to one proton.
    - Aromatic Protons: Analyze the region between ~7.0 and 8.0 ppm. Expect three distinct signals corresponding to the protons at the C3, C4, C5, and C7 positions. The specific

splitting patterns (e.g., doublets, doublet of doublets) will confirm the substitution pattern on the indole ring. The integration of this region should sum to four protons.

## Part 4: Safety and Handling

**6-Bromoindole-2-carboxylic acid** is classified as an irritant.[3][12]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][12][13]
- Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

Store the compound in a tightly sealed container in a cool, dry place as recommended.[4]

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